Pyridine, pentakis(pentafluoroethyl)-

Description

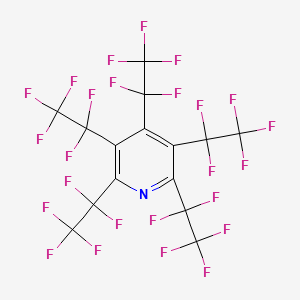

Pyridine, pentakis(pentafluoroethyl)- (CAS 6535-42-8) is a polyfluorinated heterocyclic compound featuring a pyridine core substituted with five pentafluoroethyl (-C₂F₅) groups. The substitution pattern likely occupies all five available positions on the pyridine ring (2, 3, 4, 5, and 6), creating a highly electron-deficient aromatic system. The pentafluoroethyl group, -CF₂CF₃, is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which reduces the basicity of the pyridine nitrogen and enhances resistance to electrophilic substitution. This compound is notable for its valence-bond isomerism, as reported by Haszeldine et al. (1970) and Barlow et al. (1973), where structural rearrangements of bonding or substituent configurations yield distinct isomers with unique reactivity .

Properties

CAS No. |

20017-53-2 |

|---|---|

Molecular Formula |

C15F25N |

Molecular Weight |

669.13 g/mol |

IUPAC Name |

2,3,4,5,6-pentakis(1,1,2,2,2-pentafluoroethyl)pyridine |

InChI |

InChI=1S/C15F25N/c16-6(17,11(26,27)28)1-2(7(18,19)12(29,30)31)4(9(22,23)14(35,36)37)41-5(10(24,25)15(38,39)40)3(1)8(20,21)13(32,33)34 |

InChI Key |

DRMKQHAVQKBFGA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Pyridine, pentakis(pentafluoroethyl)-

General Synthetic Strategy

The preparation typically involves stepwise or one-pot perfluoroalkylation of pyridine derivatives using pentafluoroethylating agents under controlled conditions. The key steps include:

- Activation of the pyridine ring to enable nucleophilic or electrophilic substitution.

- Introduction of pentafluoroethyl groups using reagents such as pentafluoroethyl iodide, pentafluoroethyl bromide, or pentafluoroethylsulfonyl derivatives.

- Use of catalysts or promoters to facilitate perfluoroalkylation, including metal catalysts or Lewis acids.

- Purification and characterization of the pentakis-substituted product.

Specific Synthetic Routes

Perfluoroalkylation via Halogenated Pentafluoroethyl Reagents

A common approach involves the reaction of pyridine or its derivatives with halogenated pentafluoroethyl reagents (e.g., C2F5I) in the presence of metal catalysts or under radical initiation conditions. This method allows the stepwise substitution of hydrogen atoms on the pyridine ring with pentafluoroethyl groups.

- Catalysts: Transition metal catalysts such as copper(I) or silver(I) salts are often employed to activate the halogenated perfluoroalkyl reagents.

- Conditions: Reactions are typically conducted under inert atmosphere, at elevated temperatures, and sometimes under microwave irradiation to enhance reaction rates.

- Yields: The pentakis-substituted product is obtained after multiple substitution steps, often requiring optimization to maximize yield and selectivity.

Electrophilic Perfluoroalkylation Using Hypervalent Iodine Reagents

Hypervalent iodine compounds bearing pentafluoroethyl groups can serve as electrophilic perfluoroalkylating agents. These reagents transfer the pentafluoroethyl moiety to the pyridine ring under mild conditions.

- Advantages: This method offers regioselectivity and milder reaction conditions.

- Limitations: The availability and stability of hypervalent iodine pentafluoroethyl reagents can be limiting factors.

Fluorination of Pre-Substituted Pyridine Intermediates

An alternative method involves the synthesis of pyridine derivatives bearing precursor alkyl groups, which are then fluorinated to pentafluoroethyl substituents using strong fluorinating agents such as antimony pentafluoride (SbF5) or elemental fluorine.

- Example: According to research on fluorinated polymer-related compounds, antimony pentafluoride can induce dehydrofluorination and fluorination steps to convert alkyl substituents into perfluoroalkyl groups.

- Challenges: Controlling the fluorination steps to avoid over-fluorination or decomposition requires precise reaction monitoring.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

Molecular Characterization: The compound Pyridine, pentakis(pentafluoroethyl)- has been characterized by spectroscopic methods including NMR, IR, and mass spectrometry, confirming the presence of five pentafluoroethyl groups attached to the pyridine ring.

Physicochemical Properties: It exhibits a high XLogP3-AA value of 8.7, indicating significant hydrophobicity due to the perfluoroalkyl substituents.

Synthetic Yields: Although exact yields vary depending on the method and conditions, perfluoroalkylation reactions generally require optimization to achieve high yields of the pentakis-substituted product. Microwave-assisted synthesis has been reported to improve reaction times and yields in related pyridine derivatives, suggesting potential applicability.

Summary and Perspectives

The preparation of Pyridine, pentakis(pentafluoroethyl)- is a complex synthetic challenge that leverages advanced fluorination chemistry. The main approaches include:

- Stepwise perfluoroalkylation using halogenated pentafluoroethyl reagents and metal catalysts.

- Electrophilic perfluoroalkylation via hypervalent iodine reagents.

- Direct fluorination of alkyl-substituted pyridine intermediates using strong fluorinating agents such as antimony pentafluoride.

Each method has its advantages and limitations related to reagent availability, reaction conditions, and product yields. Advances in green chemistry techniques, such as microwave-assisted synthesis, may further improve the efficiency and sustainability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

Pyridine, pentakis(pentafluoroethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various perfluoroalkylated pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Applications in Scientific Research

Pyridine, pentakis(pentafluoroethyl)- has diverse applications across multiple fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

Reagent in Organic Synthesis:

- Acts as a building block for synthesizing more complex fluorinated compounds.

- Utilized in the creation of specialty chemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving Pyridine, Pentakis(Pentafluoroethyl)-

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms various oxidation products | Potassium permanganate, hydrogen peroxide |

| Reduction | Can be reduced to obtain different derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Pentafluoroethyl groups can be replaced with other functional groups | Catalysts required for efficiency |

Biology

Potential Biological Activities:

- Investigated for its interactions with biomolecules, which may lead to novel biological applications.

- Its high fluorine content allows it to modulate enzyme activity and receptor interactions.

Medicine

Drug Development:

- Explored as a pharmacophore in medicinal chemistry due to its unique properties.

- Potential applications in designing drugs that target specific biological pathways.

Industry

High-Performance Materials:

- Used in the production of materials that require high thermal stability and resistance to chemical reactions.

- Important in developing specialty chemicals for various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyridine, pentakis(pentafluoroethyl)- in various applications:

Case Study 1: Chemical Synthesis

A study demonstrated the use of pyridine, pentakis(pentafluoroethyl)- as a reagent for synthesizing fluorinated compounds. The research focused on optimizing reaction conditions to enhance yield and purity. The findings indicated that using advanced purification techniques significantly improved the isolation of desired products from reaction mixtures.

Case Study 2: Biological Interactions

Research explored the interactions between pyridine, pentakis(pentafluoroethyl)- and specific enzymes. The study found that the compound could modulate enzyme activity due to its unique structure and high fluorine content. This property opens avenues for further investigation into its potential therapeutic uses.

Case Study 3: Material Science Applications

In material science, pyridine, pentakis(pentafluoroethyl)- was evaluated for its role in developing high-performance coatings. The study revealed that the compound's thermal stability contributed to enhanced durability and performance of coatings used in extreme environments.

Mechanism of Action

The mechanism of action of pyridine, pentakis(pentafluoroethyl)- involves its interaction with various molecular targets and pathways. The compound’s high fluorine content and unique structure allow it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

Pentafluoropyridine (CAS 700-16-3): All five hydrogen atoms on pyridine are replaced by fluorine.

2,6-Difluoro-3-(pentafluoroethyl)pyridine (CAS 1204234-54-7): Contains two fluorine atoms at the 2 and 6 positions and a pentafluoroethyl group at position 3.

Pentakis(trifluoromethyl)pyridine : Hypothetical analog with -CF₃ groups.

Table 1: Structural and Electronic Properties

- Electronic Effects : The -C₂F₅ group in pentakis(pentafluoroethyl)pyridine exerts a stronger electron-withdrawing effect than -F or -CF₃, significantly reducing the electron density of the pyridine ring. This makes the compound highly resistant to electrophilic attacks and enhances its Lewis acidity in host-guest interactions .

Host-Guest Interactions and Reactivity

Poly-Lewis acids (PLAs) with antimony-based hosts form stable adducts with pyridine derivatives, as shown in . The electron-deficient nature of pentakis(pentafluoroethyl)pyridine enhances σ-hole interactions, enabling strong pnictogen bonding with Lewis bases like pyridine . Comparatively:

- Pentafluoropyridine participates in weaker π-π stacking due to smaller substituents.

- Trifluoromethyl analogs (e.g., pentakis(trifluoromethyl)phenyl) exhibit similar Lewis acidity but lower steric demand .

Q & A

Q. What are the primary synthetic routes for pyridine, pentakis(pentafluoroethyl)-, and what challenges arise during its preparation?

The synthesis typically involves halogenation and nucleophilic substitution reactions. A common approach is introducing pentafluoroethyl groups to a pyridine core via fluorination agents like pentafluoroethyl iodide under basic conditions (e.g., NaH in DMF). Challenges include controlling regioselectivity due to steric hindrance from bulky pentafluoroethyl groups and avoiding side reactions like ring degradation. Reaction optimization requires careful temperature control (e.g., –40°C to room temperature) and inert atmospheres .

Q. How is pyridine, pentakis(pentafluoroethyl)- characterized structurally?

Key techniques include:

- NMR Spectroscopy : NMR identifies pentafluoroethyl group environments, while and NMR reveal pyridine ring substitution patterns.

- X-ray Crystallography : Programs like SHELXL (SHELX system) resolve bond lengths and angles, critical for confirming isomerism and steric effects .

- Mass Spectrometry : High-resolution MS (e.g., EPA/NIH database entries) confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability properties of this compound under varying conditions?

Pyridine, pentakis(pentafluoroethyl)- is highly fluorophilic, making it soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. Stability tests under thermal or photolytic conditions should be conducted via thermogravimetric analysis (TGA) and UV-Vis spectroscopy. Decomposition pathways often involve cleavage of C-F bonds at temperatures >200°C .

Advanced Research Questions

Q. How can valence-bond isomerism in pyridine, pentakis(pentafluoroethyl)- be experimentally resolved?

Valence-bond isomers arise from differing pentafluoroethyl group orientations. Use dynamic NMR to study isomer interconversion kinetics. X-ray diffraction (via OLEX2 or SHELX) provides static structural snapshots. Computational modeling (DFT with B3LYP/6-31G*) predicts relative isomer stability and transition states .

Q. What strategies mitigate conflicting spectral data during structural analysis?

Contradictions between NMR and crystallographic data may stem from dynamic effects (e.g., fluxionality). Apply variable-temperature NMR to detect conformational changes. Pair with Principal Component Analysis (PCA) on spectral datasets to isolate dominant variance factors, as demonstrated in NMR-based metabolomic studies .

Q. How does the electron-withdrawing nature of pentafluoroethyl groups influence reactivity?

The strong -I effect of pentafluoroethyl groups deactivates the pyridine ring, reducing electrophilic substitution rates. Reactivity studies (e.g., nitration or cross-coupling) require activating agents like Lewis acids (AlCl) or transition-metal catalysts (Pd/Cu systems). Comparative kinetic studies with non-fluorinated analogs quantify electronic effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes or receptors. Focus on halogen bonding between fluorine atoms and protein residues (e.g., backbone carbonyls). Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. How can research questions about this compound align with PICOT or FINER frameworks?

- PICOT : Population (e.g., catalytic systems), Intervention (synthetic modification), Comparison (non-fluorinated analogs), Outcome (enhanced thermal stability), Time (long-term degradation study).

- FINER : Ensure questions are feasible (lab resources), novel (understudied isomerism), ethical (safe fluorinated waste disposal), and relevant (materials science applications) .

Methodological Guidance

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, solvent, catalyst ratio).

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to NMR datasets for noise reduction and pattern recognition .

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to handle twinning or disorder in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.